molecular formula C15H11ClO5 B1233762 Vinetorin CAS No. 23460-01-7

Vinetorin

Cat. No. B1233762
CAS RN: 23460-01-7
M. Wt: 306.7 g/mol
InChI Key: CCCPQTCGPQONAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vinetorin is a member of xanthones.

Scientific Research Applications

  • Virtual Notebook Environment for Computational Tools (ViNE) : Skidmore et al. (1998) introduced the Virtual Notebook Environment (ViNE), a web-based interface supporting scientific activities across various computing platforms. It provides a digital lab notebook for collaboration and management of computational experiments, aiding scientists in neuropsychology and other fields (Skidmore, Sottile, Cuny, & Malony, 1998).

  • Science Gateways with Vine Toolkit : Dziubecki et al. (2012) discussed the Vine Toolkit, a framework integrated with Adobe Flex/BlazeDs technologies for building Science Gateways. It provides unified APIs for different Grid middleware and supports rapid prototyping for various scientific applications (Dziubecki, Grabowski, Krysinski, Kuczynski, Kurowski, & Szejnfeld, 2012).

  • UAV and WSN in Vineyard Monitoring : Gennaro et al. (2017) presented a method combining unmanned aerial vehicle (UAV) remote sensing and wireless sensor network (WSN) for assessing vineyard thermal dynamics. This approach helps in understanding vine responses to heat and radiative stress (Gennaro, Matese, Gioli, Toscano, Zaldei, Palliotti, & Genesio, 2017).

  • Visualization of Geographically Related Data in ViNeu : Kreuseler (2000) described ViNeu, a system for visual analysis of environmental data with spatial dependencies. It enables visualizing ecological data in virtual 3D scenes, enhancing the analysis of complicated environmental phenomena (Kreuseler, 2000).

  • Vine Toolkit for Grid Computing : Tsugawa & Fortes (2006) introduced the ViNe architecture, a virtual networking approach for grids. ViNe provides symmetric connectivity among grid resources and supports the execution of existing applications in grid environments (Tsugawa & Fortes, 2006).

properties

CAS RN

23460-01-7

Product Name

Vinetorin

Molecular Formula

C15H11ClO5

Molecular Weight

306.7 g/mol

IUPAC Name

4-chloro-3,8-dihydroxy-6-methoxy-1-methylxanthen-9-one

InChI

InChI=1S/C15H11ClO5/c1-6-3-9(18)13(16)15-11(6)14(19)12-8(17)4-7(20-2)5-10(12)21-15/h3-5,17-18H,1-2H3

InChI Key

CCCPQTCGPQONAG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C3=C(C=C(C=C3O2)OC)O)Cl)O

Other CAS RN

23460-01-7

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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